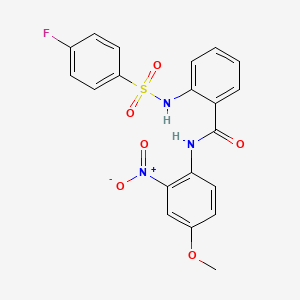

2-(4-fluorobenzenesulfonamido)-N-(4-methoxy-2-nitrophenyl)benzamide

Description

2-(4-Fluorobenzenesulfonamido)-N-(4-methoxy-2-nitrophenyl)benzamide is a benzamide derivative featuring a 4-methoxy-2-nitrophenyl group at the N-position and a 4-fluorobenzenesulfonamido substituent at the 2-position of the benzamide core.

Properties

IUPAC Name |

2-[(4-fluorophenyl)sulfonylamino]-N-(4-methoxy-2-nitrophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN3O6S/c1-30-14-8-11-18(19(12-14)24(26)27)22-20(25)16-4-2-3-5-17(16)23-31(28,29)15-9-6-13(21)7-10-15/h2-12,23H,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIWMPBZIKZPLBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorobenzenesulfonamido)-N-(4-methoxy-2-nitrophenyl)benzamide typically involves the following steps:

Formation of the sulfonamide group: This can be achieved by reacting 4-fluorobenzenesulfonyl chloride with an appropriate amine under basic conditions.

Coupling with the benzamide moiety: The sulfonamide intermediate is then coupled with 4-methoxy-2-nitrobenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorobenzenesulfonamido)-N-(4-methoxy-2-nitrophenyl)benzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form aldehydes or carboxylic acids.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, or other reducing agents like tin(II) chloride.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: Formation of the corresponding amine derivative.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Oxidation: Formation of aldehydes or carboxylic acids.

Scientific Research Applications

Research indicates that compounds similar to 2-(4-fluorobenzenesulfonamido)-N-(4-methoxy-2-nitrophenyl)benzamide exhibit a range of biological activities, including:

- Anticancer Properties : Studies have shown that benzamide derivatives can inhibit cancer cell proliferation by interfering with specific signaling pathways. For instance, compounds with similar structures have been found to act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

- Antimicrobial Activity : The presence of the sulfonamide group is known to enhance antimicrobial properties by mimicking para-aminobenzoic acid (PABA), essential for bacterial growth. This mechanism makes such compounds potential candidates for antibiotic development .

Case Studies

- Inhibition of Cyclin-Dependent Kinases : A study demonstrated that benzamide derivatives effectively inhibited CDK activity in vitro, leading to reduced cell viability in various cancer cell lines. The specific compound tested exhibited IC50 values in the low micromolar range, indicating significant potency .

- Antimicrobial Efficacy : Another investigation focused on the antibacterial effects of sulfonamide-containing benzamides against Gram-positive and Gram-negative bacteria. Results showed that the compound displayed a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a therapeutic agent .

Structural Analysis

The crystal structure analysis of related compounds reveals significant insights into their intermolecular interactions. For instance, intermolecular N-H⋯O hydrogen bonds play a critical role in stabilizing the crystal lattice, forming corrugated sheets that may influence biological activity .

Mechanism of Action

The mechanism of action of 2-(4-fluorobenzenesulfonamido)-N-(4-methoxy-2-nitrophenyl)benzamide would depend on its specific biological target. Generally, sulfonamides inhibit bacterial growth by interfering with the synthesis of folic acid, a vital component for DNA synthesis. The fluorine and nitro groups may enhance its binding affinity and specificity towards certain enzymes or receptors.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally related benzamide derivatives:

Key Observations:

Electronic Effects :

- The target compound and 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide share a nitro group, which enhances electrophilicity. However, the sulfonamido group in the target introduces additional hydrogen-bonding capacity and acidity.

- 4-Bromo-N-(2-nitrophenyl)benzamide lacks a methoxy group but includes bromine, which increases molecular weight and polarizability compared to the target.

Spectral Differences: The sulfonamido group (SO₂NH) in the target compound contributes to distinct IR absorptions at ~1350/1150 cm⁻¹ (asymmetric/symmetric SO₂ stretching), absent in non-sulfonamido analogs . Methoxy groups in the target and 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide show characteristic ¹H-NMR signals at δ ~3.8 ppm.

Antioxidant activity observed in 3,4,5-trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide highlights the role of substituents in radical scavenging, though the target’s nitro group may reduce such activity.

Biological Activity

2-(4-Fluorobenzenesulfonamido)-N-(4-methoxy-2-nitrophenyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and highlighting key research data.

- Molecular Formula : C20H16FN3O6S

- Molecular Weight : 445.42 g/mol

- Structure : The compound features a sulfonamide group, a nitrophenyl moiety, and a fluorobenzene substituent, which are critical for its biological interactions and activity.

Biological Activity Overview

The biological activity of this compound has been explored in several contexts, particularly as an inhibitor in enzymatic pathways and its potential therapeutic applications.

Inhibition Studies

-

Carbonic Anhydrase Inhibition :

- The compound exhibits significant inhibition of carbonic anhydrase (CA), an enzyme crucial for various physiological processes including respiration and acid-base balance. Aryl-sulfonamides like this one are known to bind with high affinity to CA, making them suitable candidates for drug design targeting this enzyme .

- Antitumor Activity :

Table 1: Summary of Biological Activities

Detailed Case Study: Antitumor Activity

A study focusing on the synthesis and evaluation of similar benzamide derivatives revealed that modifications in the sulfonamide structure can enhance anticancer activity. The compound was tested against various cancer cell lines, showing a dose-dependent decrease in viability, indicating its potential as a chemotherapeutic agent.

The mechanism by which this compound exerts its effects involves:

- Binding Affinity : The sulfonamide group facilitates strong interactions with target enzymes, such as CA, by positioning the sulfonyl group near the zinc ion in the active site .

- Structural Modifications : Variations in substituents (e.g., methoxy and nitro groups) can influence the compound's lipophilicity and overall bioactivity, affecting how it interacts with cellular targets .

Future Directions

Further research is required to fully elucidate the biological mechanisms underlying the activity of this compound. Future studies should focus on:

- In Vivo Studies : Assessing the pharmacokinetics and therapeutic efficacy in animal models.

- Structure-Activity Relationship (SAR) : Investigating how different structural modifications impact biological activity.

- Clinical Trials : Evaluating safety and efficacy in human subjects for potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.